Regioisomeric Differentiation for S1P1 Receptor Agonist Synthesis
The titled compound serves as the direct synthetic precursor to 3-(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)-5-(3-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole (US11912693, Compound 10), a molecule with a measured EC50 of >316 nM at the human S1P1 receptor in a cAMP assay and >10 µM in a β-arrestin recruitment assay [1]. Its positional isomer, N-(1H-benzotriazol-1-ylmethyl)cyclopentanamine (CAS 4669-16-3), cannot be elaborated to the same oxadiazole product due to the reversed connectivity, and no S1P1 activity has been reported for compounds derived from it . This demonstrates that the 1-cyclopentyl-5-methanamine substitution pattern is non-substitutable for accessing this specific S1P1-targeted chemical space.
| Evidence Dimension | Ability to yield a patent-exemplified S1P1 agonist (US11912693, Compound 10) |
|---|---|
| Target Compound Data | Enables synthesis of Compound 10 with EC50 (S1P1 cAMP) >316 nM and EC50 (S1P1 β-arrestin) >10,000 nM [1] |
| Comparator Or Baseline | N-(1H-benzotriazol-1-ylmethyl)cyclopentanamine (CAS 4669-16-3): Cannot form the same oxadiazole derivative; no S1P1 activity reported |
| Quantified Difference | Functional access vs. no reported access to S1P1-active compounds |
| Conditions | S1P1 receptor agonist assays (cAMP HTRF and β-arrestin PathHunter); patent US11912693 [1] |
Why This Matters
For procurement decisions in S1P1-focused drug discovery, selecting the correct regioisomer is critical to maintaining synthetic feasibility and biological relevance of the final compound.
- [1] BindingDB. BDBM654401: 3-(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)-5-(3-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole (US11912693, Compound 10). Accessed 28 Apr 2026. View Source
